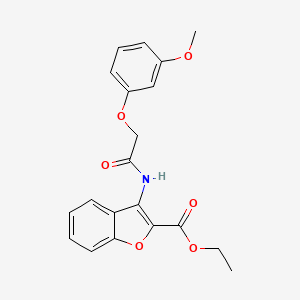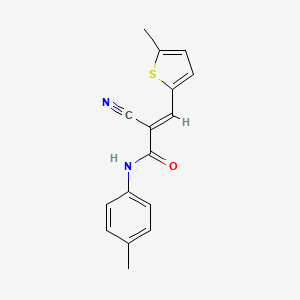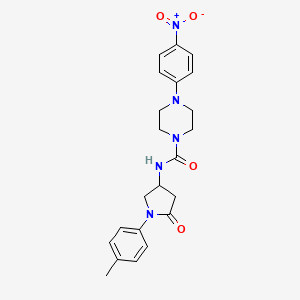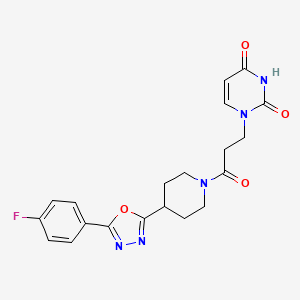
N2-(4-isopropylphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The “N2-(4-isopropylphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)” part suggests that the compound has phenyl and pyrrolidinyl substituents on the triazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be based on a triazine core, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The phenyl and pyrrolidinyl groups are likely attached to the nitrogen atoms on the ring .Chemical Reactions Analysis
Triazine derivatives can participate in a variety of chemical reactions, largely depending on their substituents. They can undergo reactions such as hydrolysis, halogenation, and reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, triazine derivatives are stable and have low reactivity .Aplicaciones Científicas De Investigación
Synthesis and Material Applications
The research on compounds related to N2-(4-isopropylphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride encompasses the synthesis and exploration of polymeric materials with potential high-performance applications. For instance, Hsiao et al. (1995) demonstrated the synthesis of diamines, including structures similar to the one , which were utilized in producing aromatic polyamides and poly(amide-imide)s. These materials exhibited properties making them candidates for processable high-performance polymeric materials due to their amorphous nature, ability to form transparent, tough, and flexible films, and moderate to high thermal stability (Hsiao, Yang, & Fan, 1995).
Metal Coordination and Crystal Engineering
Another facet of research involves the coordination of similar triazine derivatives with metals for constructing complex structures. Duong et al. (2011) highlighted the design and synthesis of triazine-based ligands for chelating Ag(I), facilitating the creation of metallotectons that contribute to the engineering of hydrogen-bonded crystals. These compounds, through their diaminotriazinyl (DAT) groups, engage in hydrogen bonding, showcasing their potential in forming structured materials with defined properties (Duong, Métivaud, Maris, & Wuest, 2011).
Antioxidant and Antitumor Activities
The exploration of triazine derivatives in biomedical research has also been noted. El-Moneim et al. (2011) evaluated the antioxidant and antitumor activities of synthesized nitrogen heterocycles, including triazine derivatives. Their study indicated potential bioactive properties of these compounds, suggesting their usefulness in developing therapeutic agents (El-Moneim, El‐Deen, & El-Fattah, 2011).
Selective Extraction of Metals
Research by Hudson et al. (2006) into new tridentate nitrogen heterocyclic reagents based on triazine derivatives showcased their application in the selective extraction of americium(III) from europium(III), indicating their potential in waste management and reprocessing of nuclear materials (Hudson et al., 2006).
Polymeric Materials with Advanced Properties
Further development of polyamides incorporating triazine and related structures has been pursued by Ghaemy et al. (2010), who synthesized polyamides with medium molecular weight, displaying high glass-transition temperatures and good solubility in polar aprotic solvents. These characteristics underline the suitability of such materials for various high-performance applications due to their amorphous nature and thermal stability (Ghaemy, Nasab, & Alizadeh, 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-N-phenyl-2-N-(4-propan-2-ylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6.ClH/c1-16(2)17-10-12-19(13-11-17)24-21-25-20(23-18-8-4-3-5-9-18)26-22(27-21)28-14-6-7-15-28;/h3-5,8-13,16H,6-7,14-15H2,1-2H3,(H2,23,24,25,26,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWXMYOFPCRLJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(4-isopropylphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(2-Sulfanyl-1H-imidazol-1-yl)amino]benzonitrile](/img/structure/B2747698.png)
![[(4-Butoxy-3-methylphenyl)sulfonyl]-4-pyridylamine](/img/structure/B2747701.png)


![3-(4-fluorophenyl)-8-methoxy-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2747705.png)

![N-methyl-2-(methylsulfanyl)-N-{[4-(morpholin-4-yl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2747708.png)
![N-[4-(difluoromethoxy)phenyl]-2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2747710.png)


